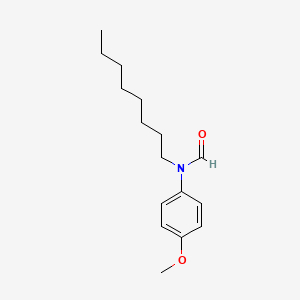

N-(4-Methoxyphenyl)-N-octylformamide

Description

Structure

3D Structure

Properties

CAS No. |

93964-56-8 |

|---|---|

Molecular Formula |

C16H25NO2 |

Molecular Weight |

263.37 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-N-octylformamide |

InChI |

InChI=1S/C16H25NO2/c1-3-4-5-6-7-8-13-17(14-18)15-9-11-16(19-2)12-10-15/h9-12,14H,3-8,13H2,1-2H3 |

InChI Key |

OSWAHUZAQGHENF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN(C=O)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of N 4 Methoxyphenyl N Octylformamide

Direct Formylation Strategies for Primary and Secondary Amines

Direct formylation represents one of the most straightforward and atom-economical methods for the synthesis of formamides. This approach typically involves the reaction of a primary or secondary amine with a suitable formylating agent. In the context of synthesizing N-(4-Methoxyphenyl)-N-octylformamide, the precursor would be N-octyl-4-methoxyaniline.

Exploration of Formylating Agents and Reaction Conditions

A variety of formylating agents can be employed for the N-formylation of secondary amines. Formic acid is a common and readily available choice. The reaction generally proceeds by heating the amine with formic acid, often in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water byproduct and drive the equilibrium towards the formamide (B127407) product. researchgate.net For instance, secondary amines have been successfully formylated using 1.0-1.2 equivalents of 85% aqueous formic acid in refluxing toluene, affording high yields of the corresponding formamides. researchgate.net

Other formylating agents include ethyl formate (B1220265) and acetic formic anhydride (B1165640). mdma.chacs.org Solvent-free conditions have also been explored, where the amine is heated directly with formic acid or ethyl formate, offering a more environmentally friendly approach. mdma.chresearchgate.net For example, the formylation of various aromatic and aliphatic secondary amines has been achieved with good yields by heating them with formic acid without any solvent. mdma.ch

The reactivity of the amine is influenced by its electronic and steric properties. The presence of an electron-donating group, such as the methoxy (B1213986) group in N-octyl-4-methoxyaniline, generally enhances the nucleophilicity of the nitrogen atom, facilitating the reaction.

Table 1: Examples of Direct Formylation of Secondary Amines

| Amine | Formylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-Methylaniline | Formic Acid (85%) | Toluene | Reflux | 4-9 | 98 | researchgate.net |

| Diphenylamine | Formic Acid | Neat | 60 | 5 | 88 | mdma.chresearchgate.net |

| N-Benzylaniline | Formic Acid | Neat | 80 | - | 92 | acs.org |

| N-Ethylaniline | Ethyl Formate | Neat | 60 | 6 | 85 | mdma.ch |

Catalytic Approaches (e.g., Metal-Organic Frameworks, Transition Metal Complexes)

To improve reaction efficiency and mildness, various catalytic systems have been developed for the N-formylation of amines. These can be broadly categorized into homogeneous and heterogeneous catalysis.

Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity. Transition metal complexes based on iridium and nickel have been shown to catalyze the N-formylation of amines. For example, a nickel(II) complex, [Ni(quin)₂], has been used to catalyze the formylation of a range of amines with N,N-dimethylformamide (DMF) as the formyl source in the presence of imidazole (B134444), affording good to excellent yields. organic-chemistry.org However, secondary amines showed limited reactivity under these conditions due to steric hindrance. organic-chemistry.org

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture and potential for recycling, making the process more sustainable and cost-effective. Several solid catalysts have been successfully employed for the N-formylation of secondary amines with formic acid.

For instance, molecular iodine (I₂) has been used as an efficient and inexpensive catalyst for the N-formylation of a wide variety of amines, including secondary amines, under solvent-free conditions at 70°C. mdpi.com The proposed mechanism involves the in-situ generation of hydroiodic acid (HI), which protonates formic acid, enhancing its electrophilicity. mdpi.com Zinc oxide (ZnO) has also been reported as a reusable heterogeneous catalyst for the solvent-free formylation of amines with formic acid, providing good to excellent yields. acs.org Another example is the use of Amberlite IR-120, a strongly acidic ion-exchange resin, which can catalyze the formylation of amines with formic acid under microwave irradiation, significantly reducing reaction times. acs.org

Metal-Organic Frameworks (MOFs) have also emerged as promising heterogeneous catalysts for N-formylation reactions, although specific applications to secondary anilines like N-octyl-4-methoxyaniline are less commonly reported.

Table 2: Catalytic N-Formylation of Secondary Amines

| Amine | Formylating Agent | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| N-Methylaniline | Formic Acid | Fe₃O₄-CuO NCs | Neat | Room Temp | 2h | 92 | researchgate.net |

| Diphenylamine | Formic Acid | Iodine (5 mol%) | Neat | 70 | 2 h | 90 | mdpi.com |

| N-Methylaniline | Formic Acid | ZnO (50 mol%) | Neat | 70 | 12 h | 85 | acs.org |

| N-Methylaniline | Formic Acid | Imidazole | Neat (milling) | Room Temp | 200 min | 39 | nih.gov |

Solvent-Free and Environmentally Benign Formylation Protocols

The development of solvent-free and environmentally benign formylation methods is a significant area of research. As mentioned previously, several catalytic and non-catalytic direct formylation reactions can be performed under neat (solvent-free) conditions. mdma.chacs.orgresearchgate.netmdpi.com These methods reduce waste generation and simplify product purification.

Mechanochemical approaches, using ball milling, have also been successfully applied to the N-formylation of amines. For example, the reaction of aromatic amines with formic acid in the presence of imidazole as a grinding additive under ball milling conditions has been shown to produce formamides in good yields. nih.gov This solvent-free method offers a green alternative to traditional solution-phase synthesis.

Amide Coupling Reactions for this compound Synthesis

Amide coupling reactions provide an alternative and versatile route to formamides. This method involves the activation of a carboxylic acid (or its derivative) and subsequent reaction with an amine. For the synthesis of this compound, this would entail the coupling of N-octyl-4-methoxyaniline with an activated form of formic acid.

A wide array of coupling reagents have been developed to facilitate amide bond formation. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and suppress side reactions. organic-chemistry.orgnih.gov

Other classes of coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and uronium/aminium salts (e.g., HATU, HBTU). While these reagents are highly effective, their application is more common in peptide synthesis and the synthesis of more complex amides rather than simple formamides.

A study has shown that B(OCH₂CF₃)₃ can be used for the formylation of a range of amines via transamidation of dimethylformamide (DMF), providing the corresponding formamides in good to excellent yields. acs.org This method could potentially be applied to the synthesis of this compound.

The choice of coupling reagent and reaction conditions depends on the specific substrates and the desired purity of the product. For electron-rich secondary amines like N-octyl-4-methoxyaniline, milder coupling conditions are generally preferred to avoid side reactions.

Table 3: Common Amide Coupling Reagents

| Coupling Reagent | Abbreviation | Typical Additive |

|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | HOBt, DMAP |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | HOBt, DMAP |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | - |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | HOBt, DIPEA |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | HOBt, DIPEA |

Utilizing Carboxylic Acid Derivatives and Activating Reagents

The primary route to this compound involves the formylation of the secondary amine precursor, N-octyl-p-anisidine. This transformation is typically achieved by reacting the amine with a suitable formylating agent, most commonly formic acid or its derivatives. The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically challenging and requires high temperatures to drive off water. acs.org Therefore, activating reagents are essential to facilitate the reaction under milder conditions.

A prevalent method involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC). youtube.comscispace.com In this process, DCC activates the formic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by N-octyl-p-anisidine, leading to the formation of the desired formamide and N,N'-dicyclohexylurea (DCU) as a byproduct.

Plausible Synthetic Route using DCC:

Activation: Formic acid reacts with DCC to form the O-acylisourea intermediate.

Nucleophilic Attack: The nitrogen atom of N-octyl-p-anisidine attacks the carbonyl carbon of the activated intermediate.

Product Formation: A tetrahedral intermediate is formed, which then collapses to yield this compound and the insoluble DCU byproduct, which can be removed by filtration.

Another approach is the formation of a mixed anhydride. For instance, reacting formic acid with acetic anhydride can produce formic acetic anhydride. scispace.com This mixed anhydride is a more potent acylating agent than formic acid itself and readily reacts with secondary amines like N-octyl-p-anisidine.

Development of Novel Coupling Agents and Reaction Promoters

Research into amide bond formation has led to the development of numerous advanced coupling agents that offer higher yields, faster reaction times, and fewer side reactions compared to traditional reagents like DCC. These reagents, widely used in peptide synthesis, are also highly effective for the synthesis of substituted formamides. rsc.orgnih.gov

Prominent among these are uronium/aminium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). rsc.orgpeptide.com HATU is generally more reactive than HBTU, which can be attributed to the nitrogen atom in the 7-azabenzotriazole ring that can stabilize the transition state. rsc.org The use of these reagents for the synthesis of this compound would involve the in-situ activation of formic acid to form an active ester, which then rapidly reacts with N-octyl-p-anisidine.

The general reaction scheme is as follows: Formic Acid + N-octyl-p-anisidine + Coupling Agent (e.g., HATU) + Base → this compound + Byproducts

These reactions require a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction. While highly efficient, a significant drawback of these coupling agents is their poor atom economy, as they are high molecular weight compounds that are converted into stoichiometric byproducts. rsc.orgresearchgate.net

Green Chemistry Principles in Formamide Synthesis Research

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact. This involves considering factors like atom economy, reaction efficiency, and the use of sustainable materials. researchgate.netjocpr.com

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. wikipedia.org A higher atom economy signifies a greener process with less waste generation.

The direct formylation of N-octyl-p-anisidine with formic acid represents a highly atom-economical approach, as the only byproduct is water.

Reaction: C₁₅H₂₅NO + CH₂O₂ → C₁₆H₂₅NO₂ + H₂O

| Compound | Formula | Molar Mass (g/mol) | Role |

|---|---|---|---|

| N-octyl-p-anisidine | C₁₅H₂₅NO | 235.37 | Reactant |

| Formic Acid | CH₂O₂ | 46.03 | Reactant |

| This compound | C₁₆H₂₅NO₂ | 263.38 | Product |

Atom Economy = [Mass of Product / (Mass of Reactant 1 + Mass of Reactant 2)] * 100

Atom Economy = [263.38 / (235.37 + 46.03)] * 100 = 93.6%

In contrast, methods employing coupling agents have significantly lower atom economies. For example, using DCC as an activating agent introduces a large molecule that becomes a waste byproduct.

| Compound | Formula | Molar Mass (g/mol) | Role |

|---|---|---|---|

| N-octyl-p-anisidine | C₁₅H₂₅NO | 235.37 | Reactant |

| Formic Acid | CH₂O₂ | 46.03 | Reactant |

| DCC | C₁₃H₂₂N₂ | 206.33 | Reactant |

| This compound | C₁₆H₂₅NO₂ | 263.38 | Product |

Atom Economy = [263.38 / (235.37 + 46.03 + 206.33)] * 100 = 54.1%

These calculations clearly demonstrate that direct amidation, when feasible, is a much greener synthetic route from an atom economy perspective. researchgate.net

Sustainable Solvent Selection and Recycling in Synthetic Pathways

Solvents account for a large portion of the waste generated in pharmaceutical and chemical manufacturing. acsgcipr.org Traditional solvents for amide bond formation, such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), are now recognized as having significant environmental and health concerns. researchgate.netrsc.org

Green chemistry encourages the use of more sustainable solvents. For the synthesis of this compound, several greener alternatives could be considered. rsc.org

| Solvent | Type | Key Considerations |

|---|---|---|

| Dichloromethane (DCM) | Traditional | Suspected carcinogen, high volatility, environmental persistence. |

| N,N-Dimethylformamide (DMF) | Traditional | Reproductive toxicity, high boiling point makes removal difficult. researchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green Alternative | Derived from renewable feedstocks (e.g., furfural), lower toxicity, forms an azeotrope with water for easy removal. nsf.gov |

| Cyclopentyl methyl ether (CPME) | Green Alternative | High boiling point, low water solubility, stable to acids and bases. |

| Water | Green Alternative | The ultimate green solvent, but often limited by the poor solubility of organic reactants. Surfactants can be used to create micellar systems to overcome this. nsf.govacs.org |

Kinetic and Mechanistic Elucidation of Formamide Formation Pathways

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving efficiency. The formation of this compound from N-octyl-p-anisidine and formic acid, promoted by an activating agent, follows a general nucleophilic acyl substitution pathway. libretexts.org

The mechanism can be broken down into key steps:

Activation of Carboxylic Acid: The activating agent (e.g., DCC or HATU) reacts with formic acid to form a highly electrophilic intermediate. This is often the rate-determining step.

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the secondary amine, N-octyl-p-anisidine, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.

Proton Transfer: A proton transfer may occur, often facilitated by a base present in the reaction mixture.

Collapse of Intermediate: The tetrahedral intermediate collapses, expelling the activated leaving group and reforming the carbonyl double bond to yield the final formamide product. libretexts.org

Kinetic studies on N-formylation reactions show a strong dependence on the nature of the amine. acs.org For this compound synthesis, several factors would influence the reaction rate:

Nucleophilicity of the Amine: The methoxy group (-OCH₃) on the phenyl ring is an electron-donating group, which increases the electron density on the nitrogen atom, making N-octyl-p-anisidine a relatively strong nucleophile.

Steric Hindrance: The n-octyl group attached to the nitrogen presents some steric bulk, which could slow the rate of nucleophilic attack compared to a less hindered amine.

Catalyst/Activating Agent: The choice of activating agent has a profound impact on the reaction kinetics. Stronger activating agents like HATU will lead to faster reaction rates. rsc.org

In some cases, the carboxylic acid itself can act as a catalyst, facilitating proton transfer through a hydrogen-bonded intermediate, although this is generally a slow process without a dedicated activating agent. acs.orgresearchgate.net

Advanced Structural Characterization and Spectroscopic Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For N-(4-Methoxyphenyl)-N-octylformamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign every proton and carbon atom unequivocally.

Proton (¹H) NMR: The ¹H NMR spectrum provides the initial map of the proton environments. For this compound, the spectrum is expected to show distinct signals corresponding to the formyl, methoxyphenyl, and octyl moieties. The formyl proton (CHO) would appear as a singlet at the downfield end of the spectrum, typically in the δ 8.0-8.5 ppm region. The aromatic protons of the 4-methoxyphenyl (B3050149) group would present as a pair of doublets (an AA'BB' system) around δ 6.8-7.4 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methoxy (B1213986) group (-OCH₃) protons would yield a sharp singlet around δ 3.8 ppm. The octyl chain would produce a series of signals in the upfield region (δ 0.8-3.5 ppm), including a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a triplet for the methylene (B1212753) group attached to the nitrogen (N-CH₂), and a complex multiplet for the remaining six methylene groups.

Carbon (¹³C) NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The formamide (B127407) carbonyl carbon (C=O) is expected at the far downfield region, approximately δ 160-165 ppm. The carbons of the methoxyphenyl ring would appear between δ 114 and δ 160 ppm, with the oxygen- and nitrogen-bearing carbons being the most distinct. The methoxy carbon signal is anticipated around δ 55 ppm. The eight carbons of the octyl chain would produce a series of signals in the aliphatic region (δ 14-50 ppm).

Table 3.1.1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Formyl | -CHO | 8.0 - 8.5 (singlet) | 160 - 165 |

| Aromatic | Ar-H (ortho to -N) | 7.1 - 7.4 (doublet) | 120 - 125 |

| Aromatic | Ar-H (ortho to -OCH₃) | 6.8 - 7.0 (doublet) | 114 - 116 |

| Aromatic | Ar-C (ipso, attached to N) | - | 130 - 135 |

| Aromatic | Ar-C (ipso, attached to OCH₃) | - | 155 - 160 |

| Methoxy | -OCH₃ | ~3.8 (singlet) | ~55 |

| Octyl | N-CH₂- | 3.2 - 3.5 (triplet) | 45 - 50 |

| Octyl | -(CH₂)₆- | 1.2 - 1.7 (multiplet) | 22 - 32 |

| Octyl | -CH₃ | ~0.9 (triplet) | ~14 |

Note: Data is predictive and based on analysis of similar structures.

While 1D NMR provides a foundational sketch, 2D NMR techniques are essential for confirming the complete molecular puzzle. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would be crucial for confirming the sequence of the octyl chain by showing correlations between adjacent methylene groups. It would also confirm the coupling between the ortho- and meta-protons on the methoxyphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This technique allows for the unambiguous assignment of each carbon signal by linking it to its already-assigned proton, for instance, connecting the ¹H signal at ~3.8 ppm to the ¹³C signal at ~55 ppm to confirm the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is arguably the most powerful tool for connecting the different fragments of the molecule. Key correlations would include the formyl proton to the ipso-carbon of the phenyl ring, and the N-CH₂ protons of the octyl group to both the formyl carbon and the ipso-carbon of the phenyl ring, confirming the tertiary amide structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which helps to define the molecule's preferred conformation in solution. For example, NOESY could show spatial proximity between the formyl proton and the protons on the N-CH₂ group of the octyl chain, as well as with the ortho-protons of the phenyl ring.

The C-N bond of an amide has a significant double bond character, leading to restricted rotation and the possibility of conformational isomers (rotamers). Variable Temperature (VT) NMR studies can provide insight into these dynamic processes. By recording NMR spectra at different temperatures, one could observe the broadening and eventual coalescence of signals for atoms near the amide bond. This data allows for the calculation of the energy barrier to rotation around the C-N bond, providing critical information about the molecule's conformational stability.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group and Intermolecular Interaction Research

Vibrational spectroscopy probes the functional groups within a molecule.

FT-IR (Fourier Transform Infrared) Spectroscopy: The FT-IR spectrum is expected to show a strong absorption band for the tertiary amide C=O stretch, typically found in the range of 1650-1680 cm⁻¹. Other key peaks would include C-H stretching vibrations for both the aromatic ring (~3000-3100 cm⁻¹) and the aliphatic octyl chain (~2850-2960 cm⁻¹), the C-N stretch (~1250-1350 cm⁻¹), and the characteristic C-O stretch of the aryl ether at ~1245 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "breathing" mode, often give strong Raman signals. The C=C stretching of the phenyl ring (~1600 cm⁻¹) is also typically prominent.

Table 3.2: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| Tertiary Amide | C=O Stretch | 1650 - 1680 |

| Alkyl C-H | Symmetric/Asymmetric Stretch | 2850 - 2960 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aryl Ether | C-O Stretch | 1230 - 1270 |

| Amide | C-N Stretch | 1250 - 1350 |

Note: Data is predictive and based on established group frequencies.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Elucidation

HRMS is a critical tool for confirming the elemental composition of a molecule and studying its fragmentation. For this compound (C₁₆H₂₅NO₂), the calculated monoisotopic mass is 263.18853 Da. HRMS analysis would aim to detect the molecular ion [M]⁺ or common adducts like [M+H]⁺ (264.19581 Da) or [M+Na]⁺ (286.17775 Da) with high mass accuracy (typically <5 ppm error).

The fragmentation pattern in the mass spectrum provides further structural proof. Expected fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of a C₇H₁₅ radical from the octyl chain.

McLafferty Rearrangement: A characteristic rearrangement for long alkyl chains involving the transfer of a gamma-hydrogen to the carbonyl oxygen, leading to the elimination of a neutral alkene (octene).

Cleavage at the N-Aryl bond: Fragmentation leading to ions corresponding to the methoxyphenyl group or the formyl-octyl-amino group.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's three-dimensional geometry.

Furthermore, crystallographic analysis would elucidate the supramolecular structure, revealing how molecules pack together in the crystal lattice. researchgate.netnih.gov Key intermolecular interactions, such as van der Waals forces between the long octyl chains and potential C-H···O or C-H···π hydrogen bonds, would be identified. The flexible nature of the octyl chain could potentially lead to complex packing arrangements or even polymorphism, where different crystal structures can be formed from the same compound.

Crystal Growth and Diffraction Data Collection Methodologies

Information regarding the methodologies for growing single crystals of this compound suitable for X-ray diffraction is currently unavailable in the literature. Standard techniques often involve slow evaporation from a suitable solvent, vapor diffusion, or cooling crystallization, but the specific conditions required for this compound have not been reported. amanote.com Consequently, no crystallographic data tables, which would typically detail parameters such as the crystal system, space group, unit cell dimensions, and data collection specifics, can be provided.

Analysis of Crystal Packing and Intermolecular Interactions

A detailed analysis of the crystal packing and the quantitative description of intermolecular forces for this compound cannot be performed. Such an analysis is contingent on the availability of a solved crystal structure. This would typically involve identifying and characterizing hydrogen bonds, C-H...π interactions, and other non-covalent forces that stabilize the crystal lattice. nih.gov The lack of a Crystallographic Information File (CIF) or similar dataset for this specific compound precludes any such authoritative discussion.

Theoretical and Computational Chemistry Investigations of N 4 Methoxyphenyl N Octylformamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in providing a foundational understanding of the intrinsic properties of a molecule. For N-(4-methoxyphenyl)-N-octylformamide, these methods can elucidate its electronic behavior and reactivity patterns.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. researchgate.net For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be utilized to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. researchgate.netnih.gov This process involves minimizing the total electronic energy of the molecule by systematically adjusting the positions of its atoms.

The outcome of such an optimization provides precise data on bond lengths, bond angles, and dihedral angles. For instance, the calculations would reveal the planarity of the formamide (B127407) group and the orientation of the methoxy (B1213986) group relative to the phenyl ring. The table below illustrates the kind of data that would be obtained for key geometric parameters of the optimized structure of this compound.

Table 1: Illustrative Optimized Geometric Parameters for this compound from DFT Calculations

| Parameter | Atom Pair/Triplet/Quartet | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O (formyl) | 1.22 | |

| C-N (formyl) | 1.36 | |

| N-C (phenyl) | 1.43 | |

| C-O (methoxy) | 1.37 | |

| N-C (octyl) | 1.47 | |

| **Bond Angles (°) ** | ||

| O=C-N | 124.5 | |

| C-N-C (phenyl) | 118.0 | |

| C-N-C (octyl) | 119.5 | |

| **Dihedral Angles (°) ** | ||

| C(phenyl)-N-C(formyl)=O | 15.0 |

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar molecular structures.

The electronic character of this compound can be further understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability; a smaller gap generally suggests higher reactivity. nih.govnih.gov

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's stability and reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO may be distributed over the formamide group.

Table 2: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -5.85 |

| LUMO Energy | ELUMO | -0.25 |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 5.60 |

| Ionization Potential (I) | I ≈ -EHOMO | 5.85 |

| Electron Affinity (A) | A ≈ -ELUMO | 0.25 |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.05 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.80 |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 1.66 |

Note: The values presented are for illustrative purposes and are typical for molecules with similar electronic structures.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the octyl chain and the rotational freedom around several single bonds in this compound give rise to a multitude of possible three-dimensional structures, or conformers.

A thorough conformational analysis is necessary to identify the most stable conformers and their relative energies. researchgate.net This is achieved by systematically rotating the molecule around its flexible bonds and performing energy calculations for each resulting geometry. The potential energy surface is thus explored to locate the energy minima, which correspond to stable conformers. nih.gov For this compound, the key rotations would be around the N-C(phenyl), N-C(octyl), and the various C-C bonds within the octyl chain.

Table 3: Illustrative Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (Cphenyl-N-Cformyl=O) (°) | Octyl Chain Conformation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | 10.5 | Extended (anti) | 0.00 |

| 2 | 170.2 | Extended (anti) | 1.25 |

| 3 | 12.1 | Gauche at C2-C3 | 0.85 |

| 4 | 168.9 | Gauche at C2-C3 | 2.10 |

Note: This table provides an illustrative example of the relative energies of different conformers. The actual values would be determined through detailed computational scans of the potential energy surface.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for the identification and characterization of new compounds. escholarship.org

For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and its infrared (IR) vibrational frequencies. researchgate.net The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for the prediction of NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C can be predicted. compchemhighlights.org These predicted spectra can then be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental values can often be rationalized in terms of solvent effects or conformational averaging. nih.gov

Similarly, the calculation of the second derivatives of the energy with respect to the atomic coordinates yields the vibrational frequencies. nih.gov These frequencies correspond to the various stretching, bending, and torsional motions within the molecule and can be correlated with the peaks observed in an experimental IR spectrum.

Table 4: Illustrative Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (formyl) | 163.5 |

| C (phenyl, attached to N) | 132.0 |

| C (phenyl, ortho to N) | 128.5 |

| C (phenyl, meta to N) | 114.8 |

| C (phenyl, para to N) | 158.2 |

| C (methoxy) | 55.6 |

| C1 (octyl, attached to N) | 48.9 |

| C2 (octyl) | 31.8 |

| C3 (octyl) | 29.5 |

| C4 (octyl) | 29.3 |

| C5 (octyl) | 26.9 |

| C6 (octyl) | 22.7 |

| C7 (octyl) | 31.9 |

| C8 (octyl) | 14.1 |

Note: These chemical shift values are illustrative and represent typical predictions from computational models. Actual experimental values may vary.

Table 5: List of Compound Names

| Compound Name |

|---|

| This compound |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-resolved motion of this compound, providing critical insights into its conformational flexibility and interactions with its environment. nih.gov Such simulations model the atomic motions of a molecular system over time by numerically solving Newton's equations of motion, using a force field to describe the interatomic forces. nih.govacs.org

Solvent effects are crucial in determining the preferred conformations of flexible molecules. rsc.org The polarity of the solvent can influence the intramolecular and intermolecular interactions that stabilize different shapes. For instance, in polar solvents like water or methanol (B129727), the solvent molecules can form hydrogen bonds with the carbonyl oxygen of the formamide group, influencing the electronic character and conformational preference of the amide bond. nih.govresearchgate.net In contrast, in nonpolar solvents like chloroform (B151607) or n-decane, van der Waals interactions would dominate, potentially favoring more compact structures to minimize the exposed surface area. rsc.orgacs.org

An MD simulation study would typically involve placing a single this compound molecule in a simulation box filled with explicit solvent molecules (e.g., TIP3P water). nih.gov The system would be simulated for a duration sufficient to sample a wide range of conformations, often on the scale of nanoseconds to microseconds. bioinformaticsreview.com Analysis of the resulting trajectory would provide data on the distribution of key dihedral angles, which define the molecule's shape.

Interactive Data Table: Hypothetical Dihedral Angle Distributions in Different Solvents

The following table illustrates the kind of data that could be obtained from MD simulations, showing the predicted most probable dihedral angles for key bonds in this compound in solvents of varying polarity. These values are hypothetical and based on general principles of conformational analysis of similar molecules. libretexts.org

| Dihedral Angle (Atoms) | Solvent | Predicted Most Probable Angle (degrees) | Expected Conformational State |

| C(phenyl)-N-C(formyl)-O | Water (Polar Protic) | ~0° / ~180° | Planar amide, trans favored |

| C(phenyl)-N-C(octyl)-C | Water (Polar Protic) | ~180° | Extended chain away from ring |

| C(phenyl)-C(methoxy)-O-C | Water (Polar Protic) | ~0° / ~180° | Methoxy group co-planar with ring |

| C(phenyl)-N-C(formyl)-O | Chloroform (Polar Aprotic) | ~0° / ~180° | Planar amide, trans favored |

| C(phenyl)-N-C(octyl)-C | Chloroform (Polar Aprotic) | +/- 60°, 180° | Increased gauche conformations |

| C(phenyl)-C(methoxy)-O-C | Chloroform (Polar Aprotic) | ~0° / ~180° | Methoxy group co-planar with ring |

| C(phenyl)-N-C(formyl)-O | n-Decane (Nonpolar) | +/- 20° from planarity | Slight twisting of amide bond |

| C(phenyl)-N-C(octyl)-C | n-Decane (Nonpolar) | +/- 60°, 180° | High flexibility, folded states |

| C(phenyl)-C(methoxy)-O-C | n-Decane (Nonpolar) | ~0° / ~180° | Methoxy group co-planar with ring |

Reaction Pathway Modeling and Transition State Characterization for Synthetic Steps

The synthesis of this compound is not widely documented, but a plausible route involves the N-alkylation of a secondary amide precursor, N-(4-methoxyphenyl)formamide, with an octylating agent like 1-bromooctane. Computational chemistry, specifically quantum mechanics (QM) methods like Density Functional Theory (DFT), can be employed to model the reaction mechanism, identify intermediates, and characterize the transition state (TS). researchgate.netresearchgate.net

This reaction is expected to proceed via a nucleophilic substitution (SN2) mechanism. The nitrogen atom of the deprotonated N-(4-methoxyphenyl)formamide (formanilide) would act as the nucleophile, attacking the electrophilic carbon of 1-bromooctane, leading to the formation of a new C-N bond and the displacement of the bromide ion.

Reaction pathway modeling involves calculating the potential energy surface along the reaction coordinate. This allows for the identification of the lowest energy path from reactants to products. The key point on this path is the transition state, which represents the maximum energy barrier that must be overcome for the reaction to occur. researchgate.net The geometry of the TS provides a snapshot of the bond-forming and bond-breaking processes. Characterizing the TS involves not only finding this saddle point on the energy surface but also confirming it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

The activation energy (Ea) of the reaction, which is the energy difference between the transition state and the reactants, is a critical parameter for predicting the reaction rate. A lower activation energy implies a faster reaction. Computational models can calculate the energies of the reactants, transition state, and products, providing a quantitative estimate of the reaction's feasibility and thermodynamics (i.e., whether it is exothermic or endothermic). acs.org Such studies have been successfully applied to understand the mechanisms of N-alkylation of anilines and amide hydrolysis. researchgate.netacs.org

Interactive Data Table: Hypothetical DFT Calculation Results for N-Alkylation Step

This table presents hypothetical relative energies for the SN2 reaction between the anion of N-(4-methoxyphenyl)formamide and 1-bromooctane, as would be calculated using DFT at a common level of theory like B3LYP/6-31G(d).

| Species | Description | Hypothetical Relative Energy (kcal/mol) | Key Geometric Feature |

| Reactants | N-(4-methoxyphenyl)formamide anion + 1-bromooctane | 0.0 | Separated species |

| Transition State (TS) | Partial N-C bond formation and C-Br bond breaking | +22.5 | N-C bond: ~2.2 Å; C-Br bond: ~2.4 Å |

| Products | This compound + Bromide ion | -15.0 | Fully formed N-C bond (~1.47 Å) |

These theoretical investigations provide invaluable, atom-level detail that complements and guides experimental work, accelerating the discovery and optimization of chemical compounds and their synthetic routes.

Role in Chemical Transformations and Catalysis Research

N-(4-Methoxyphenyl)-N-octylformamide as a Solvent or Reaction Medium in Specialized Organic Synthesis

No research articles or patents were identified that describe the use of this compound as a solvent or reaction medium in organic synthesis. Consequently, there is no available data on its specific effects on reaction outcomes.

There are no documented studies investigating the impact of this compound on reaction kinetics, thermodynamics, or selectivity. The influence of a solvent is highly dependent on its physical and chemical properties, such as polarity, proticity, and its ability to solvate reactants and transition states. While general principles of solvent effects are well-understood core.ac.uk, specific data for this compound is absent.

The design of solvents for green chemistry applications often focuses on properties like low toxicity, biodegradability, and ease of recyclability. researchgate.net However, no literature was found that discusses the design of this compound for such purposes or details any research into its recyclability in chemical processes.

As a Ligand Component in Metal-Catalyzed Systems

The function of a molecule as a ligand depends on its ability to donate electron pairs to a metal center, forming a coordination complex. hawaii.edutamu.edu While formamides can act as ligands, no studies were found that specifically investigate this compound in this role.

A search for the coordination chemistry of this compound with transition metals yielded no results. The synthesis and characterization of such complexes, which would be a prerequisite for understanding their catalytic activity, have not been reported in the scientific literature. tcd.ielibretexts.orgresearchgate.net

Enantioselective catalysis often requires ligands with specific chiral structures to induce stereoselectivity. There is no indication from available data that this compound has been studied or utilized in the design of chiral ligands for enantioselective reactions.

As a Precursor or Intermediate in the Synthesis of More Complex Molecular Architectures

While many molecules containing a methoxyphenyl group are used as building blocks in organic synthesis google.commdpi.comnih.gov, there is no specific mention in the literature of this compound serving as a key precursor or intermediate for the synthesis of more complex molecular architectures. The synthesis of its simpler analogue, N-(4-Methoxyphenyl)formamide, is documented nih.gov, but its further elaboration into more complex structures involving an N-octyl group is not described in the context of multi-step synthesis.

Derivatization Reactions of the Formamide (B127407) Moiety

The formamide group is a key functional center susceptible to several transformations. As an amide, it can undergo hydrolysis under acidic or basic conditions to yield formic acid and the corresponding secondary amine, N-octyl-4-methoxyaniline.

Another significant reaction is the reduction or hydrogenation of the formyl group. This transformation is central to its application in catalysis studies and can proceed via different pathways depending on the catalyst and reaction conditions. frontiersin.orgosti.govpnnl.govresearchgate.net For instance, reduction with a suitable hydride agent or catalytic hydrogenation can convert the formamide into N-methyl-N-octyl-4-methoxyaniline. Enzymatic hydrolysis is also a plausible transformation, as demonstrated by the enzyme N-substituted formamide deformylase, which catalyzes the hydrolysis of N-substituted formamides to yield an amine and formate (B1220265). nih.gov

| Reaction Type | Reagents/Conditions | Product(s) |

| Hydrolysis | H₃O⁺ or OH⁻, heat | N-octyl-4-methoxyaniline + Formic Acid |

| Reduction | LiAlH₄ or other hydrides | N-methyl-N-octyl-4-methoxyaniline |

| Deformylation | N-substituted formamide deformylase | N-octyl-4-methoxyaniline + Formate |

Transformations of the Aromatic Ring and Octyl Chain for Diversification

The molecular structure of this compound offers additional sites for chemical diversification beyond the formamide group.

Aromatic Ring Transformations: The phenyl ring is activated towards electrophilic aromatic substitution (SEAr) by two electron-donating groups: the methoxy (B1213986) group (-OCH₃) and the N-octylformamide group. wikipedia.orglibretexts.org Both are ortho-, para-directing substituents. Since the para position is blocked, incoming electrophiles will be directed to the ortho positions (C2 and C6) relative to the methoxy group. Typical SEAr reactions include:

Halogenation: Reaction with Br₂/FeBr₃ or Cl₂/AlCl₃ would introduce a halogen atom onto the ring.

Nitration: Using HNO₃/H₂SO₄ would add a nitro group.

Friedel-Crafts Alkylation/Acylation: These reactions could introduce alkyl or acyl groups, although they can sometimes be complex with highly activated rings. wikipedia.org

Octyl Chain Transformations: The n-octyl chain, being a saturated alkyl group, is generally less reactive. However, it can undergo functionalization through free-radical reactions. For instance, radical bromination using N-bromosuccinimide (NBS) and a radical initiator could introduce a bromine atom, preferentially at a secondary carbon. libretexts.org More advanced methods, such as regioconvergent cross-coupling, could potentially achieve terminal-selective functionalization of the alkyl chain. nih.gov

| Structural Moiety | Reaction Type | Potential Reagents | Expected Outcome |

| Aromatic Ring | Electrophilic Aromatic Substitution | Br₂/FeBr₃, HNO₃/H₂SO₄ | Substitution at ortho position to the methoxy group. |

| Octyl Chain | Radical Halogenation | N-Bromosuccinimide (NBS), light/heat | Bromination at a secondary carbon atom. |

| Octyl Chain | Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Generally unreactive under typical conditions. |

Application in Formamide Hydrogenation Studies

The catalytic hydrogenation of formamides is a critical area of research, particularly in the context of CO₂ utilization, where CO₂ can be converted to methanol (B129727) via a formamide intermediate. frontiersin.orgpnnl.gov N,N-disubstituted formamides like this compound serve as model substrates to understand the mechanisms and selectivity of these hydrogenation reactions.

The hydrogenation process can proceed through two main competitive pathways, the selectivity of which is dictated by the catalyst and additives used. osti.govresearchgate.net

Deaminative Hydrogenation (C-N Bond Cleavage): This pathway is desirable for processes like CO₂-to-methanol conversion. It involves the cleavage of the carbon-nitrogen bond to produce methanol and regenerate the parent amine. In the case of the target compound, this would yield N-octyl-4-methoxyaniline and methanol. Studies have shown that adding a basic additive can promote this pathway by deprotonating a key hemiaminal intermediate, preventing its dehydration. frontiersin.orgresearchgate.net

Deoxygenative Hydrogenation (C-O Bond Cleavage): This pathway leads to the N-methylation of the corresponding amine. The formamide is reduced to a methyl group attached to the nitrogen, resulting in N-methyl-N-octyl-4-methoxyaniline. This is often considered an undesirable side reaction in solvent regeneration cycles for CO₂ capture. frontiersin.orgosti.gov Well-known gas phase CO₂ hydrogenation catalysts often favor this C-O cleavage pathway in the absence of basic additives. researchgate.net

The study of substrates like this compound helps researchers optimize catalyst systems (e.g., those based on Ruthenium or Copper) to selectively favor the C-N cleavage, which is crucial for developing efficient carbon capture and utilization technologies. frontiersin.orgacs.org

| Hydrogenation Pathway | Bond Cleaved | Products from this compound | Significance |

| Deaminative Hydrogenation | C-N | N-octyl-4-methoxyaniline + Methanol | Desirable for solvent regeneration and methanol synthesis from CO₂. frontiersin.orgosti.gov |

| Deoxygenative Hydrogenation | C-O | N-methyl-N-octyl-4-methoxyaniline | Undesirable pathway leading to solvent deactivation. pnnl.govresearchgate.net |

Based on a comprehensive review of available scientific literature, specific research data for the compound this compound corresponding to the detailed outline provided is not presently available.

Extensive searches for in vitro enzyme interaction studies, specific IC50 or Ki values, non-therapeutic cell-based assay results, or computational modeling of biomolecular interactions for this compound did not yield any direct findings. The body of scientific literature does contain information on related concepts and methodologies, such as the principles of enzyme inhibition kinetics sigmaaldrich.comedx.orgnih.govaatbio.comcore.ac.uk, the application of various cell-based assays bioivt.comnih.gov, and the use of molecular docking and computational studies for other compounds sci-hub.senih.govresearchgate.netnih.gov.

For instance, studies on compounds containing the N-(4-methoxyphenyl) moiety, such as N-((3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl derivatives researchgate.net and 2-(((4-methoxyphenyl) imino) methyl)-4-nitrophenol researchgate.net, have been subjected to molecular docking and other computational analyses. Similarly, research exists for N-(4-methoxyphenyl)formamide, a related but structurally different molecule. nih.gov However, this information is not directly applicable to this compound.

Due to the absence of specific published research on this compound in the areas of enzyme binding, cellular pathway analysis, and computational interaction modeling, it is not possible to generate the requested scientifically accurate and detailed article.

No Publicly Available Research Found for "this compound" in the Context of Molecular Interaction Studies

Extensive searches of scientific databases and literature have yielded no specific research articles or data pertaining to the molecular docking or molecular dynamics simulations of the chemical compound this compound. Consequently, the generation of an article detailing the mechanistic and structural insights of its interactions with biological systems, as per the requested outline, is not possible at this time.

The inquiry specifically requested information on:

Interactions with Biological Systems: Mechanistic and Structural Insights Non Clinical Focus

Computational Modeling of Biomolecular Interactions

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Despite a thorough search for peer-reviewed studies, no publications were identified that have investigated the binding affinity, interaction modes, or dynamic behavior of N-(4-Methoxyphenyl)-N-octylformamide with any protein or biomolecular target. This indicates a gap in the current scientific literature concerning the specific biomolecular interactions of this compound.

Without primary research data on this subject, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Further research into the biological activity and molecular interactions of this compound is required before a comprehensive analysis in this area can be provided.

Advanced Analytical Methodologies for Research and Quality Control

Chromatographic Techniques (e.g., GC, HPLC) for Purity Assessment and Mixture Analysissigmaaldrich.com

Chromatographic methods are fundamental for the separation and purity assessment of "N-(4-Methoxyphenyl)-N-octylformamide". Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for analyzing this compound, each with its own advantages.

Gas Chromatography (GC):

Given its predicted boiling point and thermal stability, "this compound" is amenable to GC analysis. GC is particularly useful for assessing the presence of volatile and semi-volatile impurities. The selection of the stationary phase is critical for achieving optimal separation. A mid-polarity column, such as one containing a 50% N-octylmethyl, 50% diphenyl-polysysiloxane stationary phase, would be a suitable choice, offering unique selectivity for compounds with both alkyl and aromatic moieties nih.gov.

For a typical GC analysis, the following parameters could be employed:

| Parameter | Value |

| Column | Fused silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) with a mid-polarity stationary phase |

| Injector Temperature | 280 °C |

| Detector Temperature | 300 °C (FID) |

| Oven Program | 150 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium or Hydrogen at a constant flow rate |

| Detector | Flame Ionization Detector (FID) |

This method would be effective in separating "this compound" from potential starting materials like 4-methoxyaniline and octylformamide, as well as from by-products of the synthesis.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the purity assessment of non-volatile or thermally labile compounds and is well-suited for "this compound". Reversed-phase HPLC (RP-HPLC) is the most common mode for such analyses.

A typical RP-HPLC method for the analysis of "this compound" would involve:

| Parameter | Value |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with Acetonitrile and Water (both with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV detector at a wavelength of approximately 240-260 nm |

| Injection Volume | 10 µL |

This method would allow for the separation of the target compound from both more polar and less polar impurities. The use of a gradient elution is beneficial for analyzing samples that may contain a wide range of impurities with different polarities. For instance, a method for the determination of residual N,N-dimethylformamide in other products was established using a C18 column with a methanol-water mobile phase nih.gov. While the specific compound differs, the principle of using a reversed-phase column for formamide (B127407) analysis is transferable.

Integration of Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Sample Analysissielc.com

For the unambiguous identification of impurities and for the analysis of "this compound" in complex matrices, hyphenated techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation capabilities of GC with the powerful identification ability of mass spectrometry. As "this compound" elutes from the GC column, it is ionized, and the resulting fragments are detected by the mass spectrometer, providing a unique mass spectrum that acts as a chemical fingerprint.

The electron ionization (EI) mass spectrum of "this compound" is predicted to show characteristic fragmentation patterns. Key fragments would likely arise from the cleavage of the N-octyl chain and the bond between the nitrogen and the phenyl ring. Based on the fragmentation of the related compound N-(4-methoxyphenyl)formamide, which shows a prominent molecular ion peak, the target compound is also expected to exhibit a discernible molecular ion peak nih.gov. The fragmentation of the octyl chain would produce a series of ions separated by 14 amu (CH₂). A significant fragment would be the N-(4-methoxyphenyl)formamidinyl cation.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a highly sensitive and selective technique that is particularly useful for the analysis of compounds that are not suitable for GC. For "this compound," LC-MS can be used for impurity profiling and for quantification in complex mixtures. Electrospray ionization (ESI) is a suitable ionization technique for this molecule, likely producing a prominent protonated molecule [M+H]⁺ in the positive ion mode.

Tandem mass spectrometry (LC-MS/MS) can provide even greater selectivity and structural information. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained, which is invaluable for structural confirmation and for developing highly selective quantitative methods using multiple reaction monitoring (MRM).

A study on contaminants in 4-methoxyamphetamine prepared by the Leuckart method, which involves N-formyl intermediates, successfully utilized GC-MS for the identification of various related substances nih.gov. This demonstrates the power of hyphenated techniques in characterizing complex reaction mixtures containing N-substituted formamides.

Development of Novel Sensor Technologies for Detection and Quantification in Research Matricesacs.org

The development of novel sensor technologies for the rapid and selective detection of "this compound" is an emerging area of research. These sensors could offer advantages in terms of speed, portability, and cost-effectiveness compared to traditional chromatographic methods.

Electrochemical Sensors:

Electrochemical sensors offer high sensitivity and are amenable to miniaturization. A potential electrochemical sensor for "this compound" could be based on the electrochemical oxidation of the methoxy (B1213986) group on the phenyl ring. A glassy carbon electrode modified with a suitable catalyst, such as a metal oxide nanocomposite, could be used to enhance the sensitivity and selectivity of the detection. The sensor would measure the current generated from the oxidation of the compound, which would be proportional to its concentration. Recent advancements in electrochemical sensors for formaldehyde and other small molecules highlight the potential of this approach mdpi.comnih.gov.

Optical Sensors:

Optical sensors, particularly those based on fluorescence or colorimetric changes, could also be developed. A chemosensor could be designed to selectively bind to the formamide group or the methoxyphenyl moiety, resulting in a measurable change in its optical properties. For example, a sensor could be developed based on a host-guest interaction, where a macrocyclic host molecule selectively encapsulates "this compound," leading to a change in the fluorescence of a reporter molecule. The development of amide-based chemosensors for the detection of metal ions demonstrates the feasibility of designing sensors based on amide functionalities semanticscholar.org.

Future Research Directions and Emerging Paradigms

Design and Synthesis of N-(4-Methoxyphenyl)-N-octylformamide Analogs for Structure-Activity Relationship (SAR) Research

While specific biological activities of this compound are not yet extensively documented in publicly available literature, its structure is amenable to systematic modification to probe structure-activity relationships (SAR) for various potential applications, including medicinal chemistry and materials science. researchgate.net An SAR study involves the synthesis of a library of analogs where specific parts of the molecule are altered to understand their effect on a particular property or activity. mdpi.com

A focused SAR campaign on this compound would systematically explore the contributions of its three main structural components: the N-(4-methoxyphenyl) group, the N-octyl chain, and the formamide (B127407) moiety.

Modification of the N-(4-Methoxyphenyl) Group:

The electronic and steric properties of the aromatic ring can be tuned to influence intermolecular interactions, such as pi-stacking or hydrogen bonding, which are often crucial for biological activity or material properties. Variations could include:

Substituting the methoxy (B1213986) group: Replacing the methoxy group with other electron-donating (e.g., -OH, -CH3) or electron-withdrawing (e.g., -Cl, -F, -CF3, -NO2) groups would modulate the electronic density of the phenyl ring. organic-chemistry.org

Introducing additional substituents: Adding further groups to the phenyl ring could enhance binding affinity or alter physical properties.

Modification of the N-octyl Chain:

The long alkyl chain significantly influences the molecule's lipophilicity and potential to engage in van der Waals interactions. It also imparts an amphiphilic character to the molecule. Key modifications could involve:

Varying the alkyl chain length: Synthesizing analogs with shorter (e.g., butyl, hexyl) or longer (e.g., decyl, dodecyl) chains would directly impact hydrophobicity and could be critical for self-assembly or membrane permeability. rsc.org

Introducing branching or unsaturation: Incorporating branched alkyl chains or double/triple bonds could alter the molecule's conformation and packing in solid or liquid-crystalline states.

Cyclic analogs: Replacing the linear octyl chain with a cyclohexyl or cycloheptyl group would introduce conformational rigidity.

Modification of the Formamide Group:

The formamide group itself is a key functional handle. While the prompt focuses on formamide, a broader SAR study might explore its replacement with other functionalities to probe the importance of the hydrogen bond donating and accepting capabilities of this group.

The synthesis of these analogs would likely rely on established methods for N-formylation of secondary amines. A common approach involves the reaction of the corresponding secondary amine, N-(4-methoxyphenyl)octan-1-amine, with a formylating agent like formic acid or ethyl formate (B1220265). researchgate.netnih.gov The synthesis of the precursor secondary amine can be achieved through reductive amination of p-anisaldehyde with octylamine (B49996) or other suitable amine-forming reactions.

A hypothetical library of analogs for an initial SAR study is presented in Table 1.

Table 1: Proposed Analogs of this compound for an Initial SAR Study

| Analog ID | Modification on Phenyl Ring (R1) | Modification on Alkyl Chain (R2) | Rationale for Modification |

| A-1 | 4-OCH3 (parent) | n-C4H9 | Decrease lipophilicity |

| A-2 | 4-OCH3 (parent) | n-C12H25 | Increase lipophilicity |

| A-3 | 4-OH | n-C8H17 | Introduce H-bond donor, potential for altered solubility |

| A-4 | 4-Cl | n-C8H17 | Introduce electron-withdrawing group, alter electronics |

| A-5 | 2-OCH3 | n-C8H17 | Investigate positional isomerism |

| A-6 | 3,4-(OCH3)2 | n-C8H17 | Increase electron density and polarity |

| A-7 | 4-OCH3 (parent) | Cyclohexyl | Introduce conformational rigidity |

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling in Organic Synthesis

The synthesis of a diverse library of analogs for SAR studies can be a resource-intensive process. The integration of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift in how organic synthesis is approached, moving from trial-and-error to predictive and optimized strategies. rsc.orgyoutube.com

For the synthesis of this compound analogs, ML models could be trained to predict reaction outcomes, such as yield or selectivity. mdpi.com This would involve creating a dataset from a series of high-throughput experiments where variables like catalysts, solvents, temperature, and reactant ratios are systematically varied. The algorithm could then learn the complex relationships between these parameters and the reaction's success. youtube.com

Predictive Yield Modeling:

An ML model, such as a random forest or neural network, could be developed to predict the yield of the formylation reaction for a wide range of N-aryl-N-alkylamine precursors. The input for the model would be descriptors of the starting materials (e.g., calculated electronic properties, steric parameters) and the reaction conditions. After training on an experimental dataset, the model could predict the expected yield for new, unsynthesized analogs, allowing chemists to prioritize the synthesis of molecules that are predicted to form in high yields. rsc.org

Reaction Condition Optimization:

ML algorithms can also be used to navigate the multidimensional space of reaction parameters to find the optimal conditions for synthesizing a specific analog. This can significantly reduce the number of experiments needed for optimization. For instance, if the synthesis of analog A-4 (with a 4-chloro substituent) proves to be low-yielding under standard conditions, an ML model could suggest alternative catalysts or solvent systems that are predicted to improve the outcome.

A hypothetical data structure for training an ML model for the synthesis of this compound analogs is shown in Table 2.

Table 2: Hypothetical Data Structure for ML-driven Synthesis Optimization

| Amine Substrate (Aryl, Alkyl) | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Experimental Yield (%) |

| N-(4-methoxyphenyl)octan-1-amine | None (Formic Acid) | Toluene (B28343) | 110 | 6 | 85 |

| N-(4-chlorophenyl)octan-1-amine | None (Formic Acid) | Toluene | 110 | 6 | 62 |

| N-(4-methoxyphenyl)butan-1-amine | None (Formic Acid) | Toluene | 110 | 8 | 88 |

| N-(4-methoxyphenyl)octan-1-amine | ZnO | None | 70 | 2 | 91 |

| N-(4-chlorophenyl)octan-1-amine | ZnO | None | 70 | 4 | 75 |

| ... | ... | ... | ... | ... | ... |

By leveraging these predictive capabilities, research efforts can be focused on synthesizing the most informative and promising molecules, accelerating the pace of discovery. arxiv.org

Exploration of Materials Science Applications (e.g., liquid crystals, self-assembly)

The molecular architecture of this compound, featuring a rigid aromatic headgroup and a flexible aliphatic tail, is characteristic of an amphiphilic molecule. This structure suggests a strong potential for applications in materials science, particularly in the fields of liquid crystals and self-assembly. mdpi.comresearchgate.net

Liquid Crystals:

Self-Assembly:

In solution, amphiphilic molecules can spontaneously organize into ordered supramolecular structures such as micelles, vesicles, or nanofibers. mdpi.comnih.gov This self-assembly is driven by a combination of non-covalent interactions, including hydrophobic effects (aggregation of the octyl chains) and potentially hydrogen bonding and π-π stacking involving the formamide and methoxyphenyl groups. The ability of this compound and its analogs to form such nanostructures in various solvents could be investigated. These self-assembled materials could have applications in drug delivery, where they could encapsulate hydrophobic guest molecules, or in the formation of functional gels (organogels). nih.gov

Table 3 outlines a potential research plan for exploring the material properties of this class of compounds.

Table 3: Research Plan for Materials Science Applications

| Research Area | Key Molecular Feature | Experimental Approach | Potential Application |

| Liquid Crystals | Anisotropic shape (rigid head, flexible tail) | Synthesis of homologous series (varying alkyl chain), DSC, POM | Display technologies, sensors |

| Self-Assembly | Amphiphilicity | Dynamic light scattering (DLS), Transmission electron microscopy (TEM), Rheology in various solvents | Nanoscale drug carriers, functional organogels |

| Surface Films | Amphiphilicity | Langmuir-Blodgett trough experiments | Modified surfaces, thin-film electronics |

Role in Advanced Energy Research or Environmental Science Applications (e.g., CO2 capture research if applicable to formamide class)

The formamide functional group is chemically related to amines and amides, classes of compounds that are actively being researched for environmental and energy applications, most notably for carbon dioxide (CO2) capture.

CO2 Capture:

Amine-based solvents are the current benchmark for industrial CO2 capture, but they suffer from issues like high regeneration energy and degradation. Formamides, including N,N-disubstituted formamides, are being explored as alternative physical or chemical solvents for CO2. The nitrogen atom in the formamide group can act as a Lewis base to interact with the acidic CO2 molecule. rsc.orgnih.gov Research could be undertaken to measure the CO2 absorption capacity of this compound under various pressures and temperatures. The long octyl chain might influence the physical properties of the solvent system, such as viscosity and CO2 diffusivity. Furthermore, the synthesis of formamides can itself be a CO2 utilization strategy, where CO2 is used as a C1 building block to form the formyl group. researchgate.net

Advanced Energy Research:

Formamides can serve as precursors or solvents in the synthesis of advanced energy materials. For instance, formamide has been used as a solvent to exfoliate layered materials for applications in photocatalytic CO2 reduction. acs.org The specific properties of this compound, such as its polarity and high boiling point, could make it a suitable medium for the synthesis of nanoparticles or for dispersing carbon-based materials used in energy storage or catalysis. Additionally, formamides have been used as nitrogen and carbon sources in the synthesis of metal-nitrogen-carbon (MNC) electrocatalysts for fuel cells and other energy technologies.

The potential applicability in these areas warrants a systematic investigation, as summarized in Table 4.

Table 4: Potential Applications in Energy and Environmental Science

| Application Area | Role of the Compound | Key Research Question |

| CO2 Capture | Absorbent (physical or chemical) | What is the CO2 loading capacity and selectivity? What is the mechanism of interaction? nih.gov |

| Materials Synthesis | High-boiling point solvent/dispersant | Can it facilitate the synthesis of novel catalysts or energy storage materials? |

| Precursor Chemistry | Source of C and N in catalyst synthesis | Can it be used to synthesize single-atom catalysts or other advanced materials? |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.